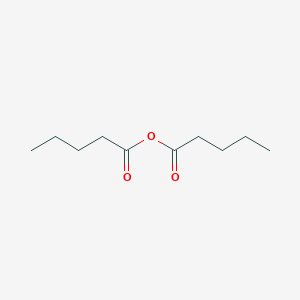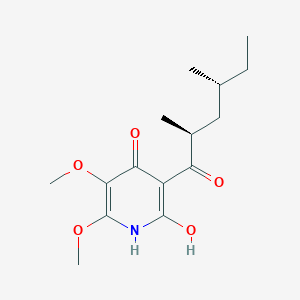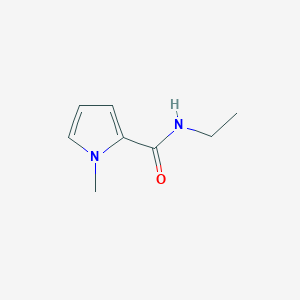
Valeric anhydride
Vue d'ensemble
Description
Valeric anhydride (also known as pentanoic anhydride) is an organic compound with the chemical formula C5H10O2. It is a colorless liquid with a pungent odor. This compound is used in the synthesis of various organic compounds, as an intermediate in the production of pharmaceuticals, and as a solvent for oils and waxes. This compound is also used in the production of polymers and plastics.
Applications De Recherche Scientifique
Cancer Research : Valerian root and valeric acid have shown potential as therapeutic agents for breast cancer treatment by inhibiting cancer cell growth through epigenetic modifications (Shi et al., 2021). Similarly, valeric acid has been identified as a novel HDAC inhibitor that suppresses liver cancer development, potentially improving survival rates and reducing tumor burden (Han et al., 2020).
Biotechnology and Biochemical Engineering : In biotechnology, valeric acid has been effective in increasing monoclonal antibody production in recombinant CHO cells without affecting antibody quality (Park et al., 2016). Moreover, a study demonstrated the renewable production of valeric acid from glucose in engineered Escherichia coli, showcasing the potential for bio-based production of aliphatic carboxylic acids (Dhande et al., 2012).
Agriculture and Animal Science : Valeric acid glyceride esters used in broiler feed have been found to improve gut morphology, reduce feed conversion, and decrease the incidence of necrotic enteritis, making them valuable feed additives (Onrust et al., 2018).
Chemical Synthesis and Catalysis : Studies have explored the catalytic applications of valeric acid in chemical synthesis. For instance, surfactants significantly catalyze the cerium(IV) oxidation of valeraldehyde, enhancing reaction rates (Ghosh et al., 2015). Additionally, nano-oxide CeO2/SiO2 has been used for the efficient pyrolysis of valeric acid, improving the production of biofuels and chemicals (Kulyk et al., 2017).
Pharmaceuticals and Medical Applications : Valeric acid and its derivatives have been utilized in pharmaceutical research. For instance, betamethasone valerate ointment has been used to treat chemical burns caused by trifluoroacetic anhydride (Nakamura & Miyachi, 2002).
Environmental Science : In environmental applications, the adsorption of valeric acid onto activated carbons has been studied, highlighting the role of surface basic sites and micropores in the adsorption process (El-Sayed & Bandosz, 2004).
Material Science : Valeric acid has been used in material science, for example, in the controlled release of insect pheromones through valeric acid-zinc layered hydroxide intercalation material (Ahmad et al., 2016).
Mécanisme D'action
Target of Action
Valeric anhydride, also known as pentanoic anhydride, is a derivative of valeric acid Valeric acid, from which this compound is derived, has been reported to have therapeutic effects on diseases like insomnia and seizures .
Mode of Action
This compound reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives
Biochemical Pathways
Valeric acid, the parent compound of this compound, can be biosynthesized from pyruvate through an engineered pathway that uses threonine, 2-ketobutyrate, and 2-ketovalerate as intermediates . This pathway has been successfully reconstituted in E. coli for production from glucose .
Result of Action
Valeric acid, a related compound, has been reported to have a broad spectrum of anti-cancer activity, with specifically high cytotoxicity for liver cancer in cell proliferation, colony formation, wound healing, cell invasion, and 3d spheroid formation assays .
Action Environment
It’s worth noting that the hydrophilic nature of cellulose nanofibers, which can be modified by esterification with valeric acid, significantly limits their use as fillers . This suggests that the hydrophilic/hydrophobic balance could be a crucial environmental factor influencing the action of this compound.
Safety and Hazards
Valeric anhydride causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
Orientations Futures
Valeric anhydride, as a volatile fatty acid, has numerous industrial applications supporting from food and pharmaceuticals industries to wastewater treatment . The transition from a linear economy to a circular economy including resource recovery, reuse, and recycling is essential, considering environmental sustainability as a goal for the 21st century .
Propriétés
IUPAC Name |
pentanoyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCKXCGALKOSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870934 | |
| Record name | valeric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2082-59-9 | |
| Record name | Valeric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | valeric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valeric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALERIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B5ZQ67R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)

![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)

![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)






